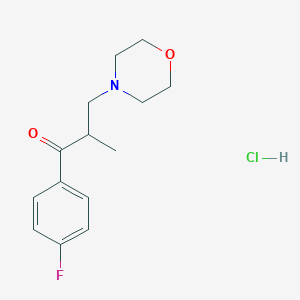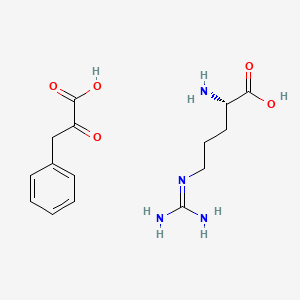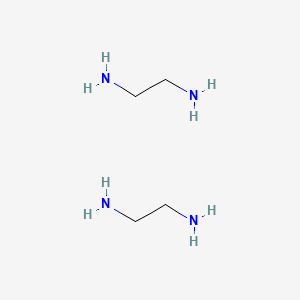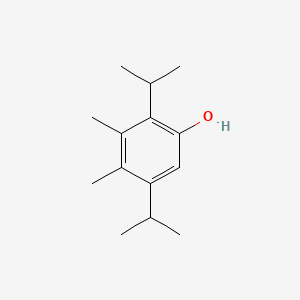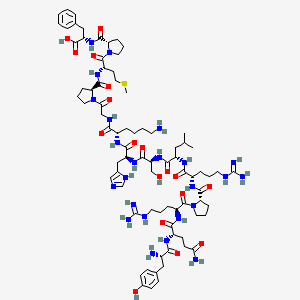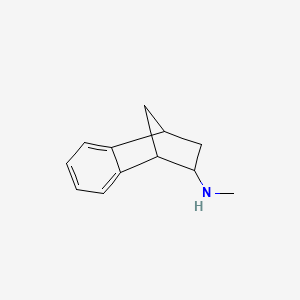
Propane-1,2,3-triyl trioctacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,2,3-triyl trioctacosanoate, also known as tris(octacosanoic acid)1,2,3-propanetriyl ester, is a complex organic compound with the molecular formula C87H170O6 and a molecular weight of 1312.3 g/mol . This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,2,3-triyl trioctacosanoate typically involves the esterification of octacosanoic acid with glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,2,3-triyl trioctacosanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester groups can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycerol and octacosanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propane-1,2,3-triyl trioctacosanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of propane-1,2,3-triyl trioctacosanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can be hydrolyzed by lipases, releasing glycerol and octacosanoic acid, which can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2,3-triyl trisheptanoate: Similar in structure but with shorter carbon chains (C24H44O6).
Propane-1,2,3-triyl tris(3-oxobutanoate): Contains keto groups instead of long alkyl chains.
Uniqueness
Propane-1,2,3-triyl trioctacosanoate is unique due to its long carbon chains, which impart distinct physical and chemical properties. These long chains contribute to its high melting point, hydrophobicity, and ability to form stable emulsions, making it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
31661-27-5 |
|---|---|
Molekularformel |
C87H170O6 |
Molekulargewicht |
1312.3 g/mol |
IUPAC-Name |
2,3-di(octacosanoyloxy)propyl octacosanoate |
InChI |
InChI=1S/C87H170O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-79-85(88)91-82-84(93-87(90)81-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)83-92-86(89)80-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h84H,4-83H2,1-3H3 |
InChI-Schlüssel |
CWJVVYLURLZFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





